1,2-Diallyloxybenzene
Overview
Description
1,2-Diallyloxybenzene is an organic compound with the molecular formula C12H14O2. It is characterized by the presence of two allyloxy groups attached to a benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
The primary target of 1,2-Diallyloxybenzene is the parasitic mite Varroa destructor . This mite infests honey bees and is a significant cause of colony losses during winter . The compound has shown promising results as an acaricide, causing paralysis and death in adult varroa mites .
Mode of Action
This compound interacts with its target by causing paralysis and death in adult varroa mites . . The exact mode of action is still under investigation.
Pharmacokinetics
The compound’s bioaccumulation estimates from log kow (bcfwin v217) suggest a Log BCF of 1864 (BCF = 7308) using a log Kow of 333 (estimated) . This indicates that the compound may accumulate in organisms, affecting its bioavailability.
Result of Action
The primary result of the action of this compound is the paralysis and subsequent death of adult varroa mites . This effect disrupts the life cycle of the mites, thereby helping to control their population and reduce their impact on honey bee colonies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s volatilization from water, estimated by the Group SAR Method, suggests a Henry LC of 0.00674 atm-m3/mole . This indicates that the compound may evaporate into the atmosphere from water surfaces.
Preparation Methods
1,2-Diallyloxybenzene can be synthesized through several methods. One common synthetic route involves the reaction of catechol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,2-Diallyloxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Diallyloxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: Research has shown that dialkoxybenzenes, including this compound, exhibit biological activity against certain pests and pathogens.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: this compound is used in the production of polymers and other advanced materials. Its reactivity and stability make it suitable for various industrial applications.
Comparison with Similar Compounds
1,2-Diallyloxybenzene can be compared with other similar compounds, such as:
1,4-Diallyloxybenzene: This compound has allyloxy groups at the 1 and 4 positions of the benzene ring. It exhibits different reactivity and properties compared to this compound.
1,2-Dipropoxybenzene: Similar to this compound but with propoxy groups instead of allyloxy groups. This difference in substituents can lead to variations in chemical behavior and applications.
1,3-Diethoxybenzene: Another related compound with ethoxy groups at the 1 and 3 positions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties.
Properties
IUPAC Name |
1,2-bis(prop-2-enoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h3-8H,1-2,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWLFCGQNCRLIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063361 | |
Record name | 1,2-Diallyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4218-87-5 | |
Record name | Catechol diallyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4218-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diallyloxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004218875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diallyloxybenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2-bis(2-propen-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Diallyloxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-bis(allyloxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-DIALLYLOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGY9XYH83V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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